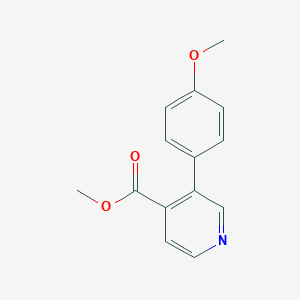

Methyl 3-(4-methoxyphenyl)pyridine-4-carboxylate

CAS No.:

Cat. No.: VC13500406

Molecular Formula: C14H13NO3

Molecular Weight: 243.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H13NO3 |

|---|---|

| Molecular Weight | 243.26 g/mol |

| IUPAC Name | methyl 3-(4-methoxyphenyl)pyridine-4-carboxylate |

| Standard InChI | InChI=1S/C14H13NO3/c1-17-11-5-3-10(4-6-11)13-9-15-8-7-12(13)14(16)18-2/h3-9H,1-2H3 |

| Standard InChI Key | WTFGCMXNBMFBTF-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)C2=C(C=CN=C2)C(=O)OC |

| Canonical SMILES | COC1=CC=C(C=C1)C2=C(C=CN=C2)C(=O)OC |

Introduction

Chemical Identity and Structural Features

Methyl 3-(4-methoxyphenyl)pyridine-4-carboxylate (C<sub>15</sub>H<sub>13</sub>NO<sub>3</sub>) features a pyridine ring system with two distinct substituents: a 4-methoxyphenyl group at the 3-position and a methyl ester group at the 4-position. The molecular weight of this compound is calculated as 267.27 g/mol, with an exact mass of 267.0895 Da. The presence of both electron-donating (methoxy) and electron-withdrawing (ester) groups creates a polarized electronic environment, influencing its reactivity and intermolecular interactions .

Key Structural Attributes:

-

Pyridine Core: The aromatic nitrogen heterocycle provides a planar framework conducive to π-π stacking and hydrogen bonding.

-

4-Methoxyphenyl Substituent: The methoxy group at the para-position enhances solubility in organic solvents and may modulate biological activity through steric and electronic effects .

-

Methyl Ester Group: Positioned at the 4-position, this moiety serves as a potential site for hydrolysis or further functionalization .

Synthetic Methodologies

Oxidation of Glycine Derivatives

A manganese(IV) oxide-mediated oxidation protocol has been employed for synthesizing α-imino carboxylic acid derivatives, including esters and thioesters . While this method specifically targets glycine derivatives protected with N-p-methoxyphenyl (PMP) groups, analogous strategies could be adapted for constructing the pyridine-4-carboxylate scaffold. For instance, oxidation of a suitably protected pyridine precursor might yield the target ester via intermediate imine formation .

Multicomponent Coupling Reactions

Tertiary diarylamine derivatives, such as those reported in antitumor studies, often utilize Ullmann-type couplings or nucleophilic aromatic substitution to introduce aryl groups to pyridine rings . Applying similar conditions, the 4-methoxyphenyl group could be installed at the 3-position of a pre-functionalized pyridine ester. For example, a halogenated pyridine-4-carboxylate intermediate might undergo cross-coupling with a 4-methoxyphenylboronic acid under Suzuki-Miyaura conditions .

Esterification of Carboxylic Acid Precursors

Direct esterification of pyridine-4-carboxylic acid derivatives with methanol, catalyzed by sulfuric acid or thionyl chloride, represents a straightforward route to the methyl ester . Protection of the 3-position during esterification would necessitate orthogonal protecting groups, such as tert-butoxycarbonyl (Boc), to prevent undesired side reactions .

Physicochemical Properties

Spectral Characterization

While experimental data for the target compound are scarce, related pyridine esters exhibit characteristic spectroscopic signatures:

-

<sup>1</sup>H-NMR: A singlet at δ 3.8–4.0 ppm for the methyl ester (3H), a methoxy singlet at δ 3.7–3.9 ppm (3H), and aromatic protons between δ 6.8–8.5 ppm .

-

<sup>13</sup>C-NMR: Carbonyl carbons (ester) at δ 165–170 ppm, pyridine carbons at δ 120–155 ppm, and methoxy carbons at δ 55–56 ppm .

-

IR Spectroscopy: Strong absorptions near 1720 cm<sup>−1</sup> (C=O ester) and 1250 cm<sup>−1</sup> (C-O ester) .

Thermodynamic and Solubility Data

The logP value, estimated at 2.68 based on analog 3-[(4-methoxyphenyl)methyl]pyridine , suggests moderate lipophilicity. Aqueous solubility is likely limited (<1 mg/mL) but may improve in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) .

Biological and Pharmacological Applications

Antitumor Activity

Structural analogs such as N-alkyl-N-(4-methoxyphenyl)pyridin-2-amine derivatives demonstrate potent cytotoxicity against human tumor cell lines (GI<sub>50</sub> values 0.19–0.41 μM) . The methyl ester moiety in these compounds enhances membrane permeability, a trait that may extend to the target compound. Mechanistic studies suggest inhibition of tubulin polymerization and competitive binding at the colchicine site, implicating potential antimitotic activity .

Synthetic Intermediate

The methyl ester serves as a versatile handle for further derivatization. Hydrolysis to the carboxylic acid followed by amide coupling or reduction to the alcohol could yield analogs with enhanced bioactivity or material properties .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume